STING ligand-1

Description

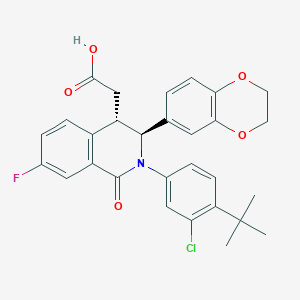

Structure

2D Structure

Properties

Molecular Formula |

C29H27ClFNO5 |

|---|---|

Molecular Weight |

524.0 g/mol |

IUPAC Name |

2-[(3S,4S)-2-(4-tert-butyl-3-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1-oxo-3,4-dihydroisoquinolin-4-yl]acetic acid |

InChI |

InChI=1S/C29H27ClFNO5/c1-29(2,3)22-8-6-18(14-23(22)30)32-27(16-4-9-24-25(12-16)37-11-10-36-24)20(15-26(33)34)19-7-5-17(31)13-21(19)28(32)35/h4-9,12-14,20,27H,10-11,15H2,1-3H3,(H,33,34)/t20-,27+/m0/s1 |

InChI Key |

JAIAHSWXASHNQH-CCLHPLFOSA-N |

Isomeric SMILES |

CC(C)(C)C1=C(C=C(C=C1)N2[C@@H]([C@H](C3=C(C2=O)C=C(C=C3)F)CC(=O)O)C4=CC5=C(C=C4)OCCO5)Cl |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N2C(C(C3=C(C2=O)C=C(C=C3)F)CC(=O)O)C4=CC5=C(C=C4)OCCO5)Cl |

Origin of Product |

United States |

Cellular and Immunological Responses Modulated by Sting Ligands

Metabolic Reprogramming within Immune Cells

Activation of the Stimulator of Interferon Genes (STING) pathway by agonist ligands triggers profound shifts in the metabolic programming of various immune cells. This immunometabolism is not merely a supportive process for energy production but is an integral part of the signaling cascade that dictates the cell's fate and function. The metabolic reprogramming varies depending on the immune cell type, influencing their activation state, differentiation, and effector functions.

Dendritic Cells (DCs):

Upon activation by STING agonists, such as the endogenous ligand cGAMP, dendritic cells undergo a significant metabolic switch from oxidative phosphorylation (OXPHOS) towards aerobic glycolysis. nih.govfrontiersin.org Research has shown that stimulation of bone marrow-derived DCs with cGAMP leads to a marked increase in the levels of glycolytic intermediates, including pyruvate (B1213749) and lactate (B86563). nih.gov This metabolic shift is essential for the proper functioning of DCs in mounting an anti-tumor response. nih.gov

Mechanistically, this enhanced glycolysis serves several purposes. It boosts the production of ATP, which is required to support the energetic costs of STING activation and phosphorylation, a critical step for its signaling. nih.gov Furthermore, the activation of STING in DCs establishes a positive feedback loop by stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that promotes the expression of glycolytic genes. nih.govresearchgate.net This sustained glycolytic state is necessary for orchestrating the production of type I interferons (IFN-I) and other inflammatory cytokines, which are vital for priming T cell responses against pathogens and cancer. nih.govnih.gov

Macrophages:

Similar to dendritic cells, macrophages also exhibit a distinct metabolic reprogramming upon STING pathway activation, shifting towards an inflammatory M1-like phenotype. nih.govplos.org This process is also heavily reliant on the stabilization of HIF-1α. nih.govplos.org Studies involving Brucella abortus infection have demonstrated that STING activation increases intracellular succinate (B1194679) levels and drives the production of mitochondrial reactive oxygen species (mROS). nih.govplos.org Both succinate accumulation and mROS contribute to the stabilization of HIF-1α, which in turn enhances glycolysis while reducing oxidative phosphorylation. nih.govplos.org

This glycolytic switch in macrophages is linked to an enhanced inflammatory response, including increased nitric oxide production and the activation of the inflammasome, leading to the release of IL-1β. nih.gov More recent research has also identified that STING signaling in human macrophages leads to the activation of ATP-citrate lyase (ACLY) via the downstream kinase TBK1. nih.govoup.com ACLY is a crucial enzyme that links carbohydrate metabolism to lipid synthesis, suggesting that STING activation coordinates broad metabolic adaptations beyond just glycolysis to support the macrophage's inflammatory functions. nih.govoup.com

T Cells:

The metabolic consequences of STING activation in T cells are more complex and appear to be context-dependent. Some studies indicate that direct STING activation in human primary T cells can be detrimental to their function. nih.govnih.gov Treatment with the STING agonist cGAMP has been shown to impair T cell proliferation and compromise metabolic functions, including both basal glycolysis and maximal glycolytic capacity. nih.gov This functional impairment is accompanied by increased cell death, suggesting that over-activation of STING in T cells could limit adaptive immune responses. nih.govnih.gov

Conversely, other research highlights a necessary role for intrinsic STING signaling in the proper metabolic function and memory formation of CD8+ T cells. nih.gov One study found that the absence of STING in CD8+ T cells leads to excessive glycolysis, resulting in high levels of lactate that inhibit IFN-γ secretion and impair the differentiation of memory T cells. nih.gov This suggests that STING acts as a crucial metabolic checkpoint, negatively regulating the key glycolytic enzyme hexokinase II (HK2) to prevent metabolic exhaustion and maintain anti-tumor capacity. nih.gov Therefore, the level and context of STING activation are critical determinants of the metabolic and functional outcomes in T cells.

Research Findings on STING Agonist-Induced Metabolic Reprogramming

| Immune Cell Type | Key Metabolic Change | Mediators | Functional Outcome | Research Model | Citations |

| Dendritic Cells (DCs) | Increased Glycolysis | HIF-1α, ATP | Enhanced Type I IFN production, Anti-tumor function | Mouse bone marrow-derived DCs (BMDCs) stimulated with cGAMP | nih.gov |

| Macrophages | Increased Glycolysis, Reduced OXPHOS | HIF-1α, Succinate, mROS, TBK1, ACLY | M1-like polarization, Inflammasome activation, IL-1β release | Macrophages infected with Brucella abortus; Human macrophages treated with cGAMP | nih.govplos.orgnih.govoup.com |

| T Cells | Impaired Glycolysis & OXPHOS | IRF3-independent | Decreased proliferation, Increased cell death | Human primary T cells stimulated with cGAMP | nih.govnih.gov |

| CD8+ T Cells | Regulation of Glycolysis (prevents excess) | HK2 | Maintained IFN-γ secretion, Memory T cell differentiation | STING knockout mouse CD8+ T cells | nih.gov |

Research Applications of Sting Ligands in Preclinical Disease Models

Preclinical Cancer Immunotherapy Research

Preclinical studies have consistently highlighted the ability of STING agonists to trigger the cancer immunity cycle. researchgate.net This process begins with the activation of the STING pathway in immune cells within the tumor microenvironment, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. frontiersin.orghematologyandoncology.net This initial step is crucial for bridging the innate and adaptive immune systems to mount an effective anti-tumor response. frontiersin.org

The administration of STING ligands in preclinical tumor models has been shown to induce potent anti-tumor immunity. frontiersin.org This is primarily achieved through the activation and maturation of dendritic cells (DCs), which are critical for presenting tumor antigens to T cells. numberanalytics.com Activated DCs then prime and activate CD8+ T cells, which are the primary effector cells responsible for recognizing and killing cancer cells. researchgate.net Furthermore, STING activation promotes the infiltration of natural killer (NK) cells into the tumor, which also contribute to tumor cell lysis. researchgate.netnih.gov Preclinical evidence demonstrates that this STING-mediated immune activation can lead to the regression of established tumors and the development of long-term immunological memory, protecting against tumor recurrence. hematologyandoncology.netbiorxiv.org

Table 1: Preclinical Studies on STING Ligand-Induced Antitumor Immunity

| STING Ligand | Cancer Model | Key Findings | Reference(s) |

|---|---|---|---|

| DMXAA | Murine Melanoma | Induced potent anti-tumor immune response. | mdpi.com |

| cGAMP | Murine Melanoma, Breast Cancer | Inhalable nanoparticle formulation (NP-cGAMP) as an adjunct to radiation therapy enhanced tumor regression. | nih.gov |

| ADU-S100 | Murine Colon Cancer (CT26) | Led to induction of tumor-specific CD8+ T cells. | mdpi.com |

| SR-717 | Murine Tumor Models | Systemic administration activated CD8+ T-cells and NK cells, significantly inhibiting tumor growth. | thno.org |

A significant challenge in cancer immunotherapy is the presence of "cold" tumors, which are characterized by a lack of T-cell infiltration and an immunosuppressive microenvironment. researchgate.net STING agonists have demonstrated the remarkable ability to convert these "cold" tumors into "hot," T-cell-inflamed tumors that are more susceptible to immune-mediated destruction. frontiersin.orgnih.gov This transformation is driven by the STING-induced production of chemokines, such as CXCL9 and CXCL10, which are essential for recruiting effector T cells into the tumor. researchgate.net By increasing the infiltration of cytotoxic T lymphocytes and other immune cells, STING ligands effectively remodel the tumor microenvironment from a state of immune ignorance to one of active anti-tumor immunity. researchgate.netfrontiersin.org This conversion is a critical step in overcoming resistance to other immunotherapies, such as immune checkpoint inhibitors. nih.gov

Table 2: Conversion of "Cold" to "Hot" Tumors by STING Ligands in Preclinical Models

| STING Ligand | Cancer Model | Mechanism of Action | Outcome | Reference(s) |

|---|---|---|---|---|

| STING Agonists | General Preclinical Models | Increase in type I IFN secretion and T cell activation. | Conversion of "cold" tumor microenvironment to a "hot" immunogenic one. | researchgate.net |

| MSA-2 | Mouse Tumor Models with low PD-1 response | Increased infiltration of tumor CD8+ T lymphocytes. | Better inhibition of tumor growth when combined with PD-1 blockade. | thno.org |

| TAK-676 | Murine Tumor Models | Induces polarization of M2 macrophages to M1 phenotype. | Enhanced anti-tumor immune response. | frontiersin.org |

A key area of preclinical research has been the evaluation of STING ligands in combination with other cancer therapies. These studies have consistently shown that STING agonists can synergistically enhance the efficacy of immune checkpoint inhibitors, act as powerful adjuvants in cancer vaccines, and potentiate the effects of traditional treatments like radiotherapy and chemotherapy. nih.govnih.gov

Immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-CTLA-4 antibodies, have revolutionized cancer treatment, but their efficacy is often limited to patients with pre-existing T-cell infiltration in their tumors. nih.gov Preclinical studies have shown that by converting "cold" tumors to "hot" tumors, STING agonists can overcome resistance to ICIs. nih.gov The combination of STING agonists with ICIs has demonstrated synergistic anti-tumor effects in various murine models. nih.govnih.gov For instance, the STING agonist DMXAA combined with anti-CTLA-4 therapy resulted in complete tumor regression in some murine models. frontiersin.org This enhanced efficacy is attributed to the increased T-cell infiltration and activation induced by the STING ligand, which creates a more favorable environment for the action of ICIs. nih.gov

STING agonists have emerged as potent adjuvants for cancer vaccines, capable of significantly enhancing the magnitude and quality of the vaccine-induced anti-tumor immune response. numberanalytics.comnih.gov When co-administered with a cancer vaccine, STING ligands promote the maturation of dendritic cells and the production of type I interferons, leading to robust activation of tumor-specific T cells. numberanalytics.combiorxiv.org Preclinical studies have shown that STING agonist-adjuvanted vaccines can induce strong and durable T-cell responses, leading to improved tumor control and survival in animal models. numberanalytics.combiorxiv.org For example, cyclic dinucleotides (CDNs) have been observed to improve the effect of peptide-based vaccines in murine melanoma models. nih.gov

Table 3: Preclinical Cancer Vaccine Adjuvancy of STING Ligands

| STING Ligand | Vaccine Type | Cancer Model | Outcome | Reference(s) |

|---|---|---|---|---|

| Cyclic Dinucleotides (CDNs) | Peptide-based vaccine | Murine Melanoma | Improved vaccine effect. | nih.gov |

| ADU-S100 | Chimeric peptide vaccine | Melanoma and Lung Epithelial Cells | Synergistic effect observed. | nih.gov |

| Synthetic STING agonists | Soluble antigen (Ovalbumin) | Murine OT-1 adoptive transfer model | Stimulated antigen-specific T-cell expansion. | biorxiv.org |

| c-di-GMP | Metastatic Breast Cancer Vaccine | Murine Model | Efficiently exterminated cancer cells. | nih.gov |

Radiotherapy and certain chemotherapies can induce immunogenic cell death, releasing tumor antigens and DNA into the tumor microenvironment. nih.gov The STING pathway has been shown to be activated by irradiated tumors, initiating an innate immune response that can be augmented by the administration of exogenous STING agonists. nih.govnih.gov Preclinical studies have demonstrated that combining STING ligands with radiotherapy leads to enhanced tumor regression and a more robust T-cell response. nih.gov For example, intratumoral administration of cGAMP in vitro resulted in enhanced tumor regression with an increased interferon-related T-cell response. nih.gov Similarly, STING agonists can synergize with chemotherapy. A peptide-nanotube hydrogel delivering a STING agonist and the chemotherapeutic agent camptothecin (B557342) was shown to activate the STING pathway to enhance tumor antigen presentation. rsc.org This synergy arises from the ability of STING agonists to amplify the immune-stimulating effects of conventional cancer therapies, leading to improved local and systemic tumor control. nih.govrsc.org

Synergy with Established and Emerging Cancer Therapies in Preclinical Models

Integration with Targeted Therapies and Oncolytic Virotherapy

The integration of STING (Stimulator of Interferon Genes) ligands with other cancer treatment modalities, such as targeted therapies and oncolytic virotherapy, is a promising area of preclinical research. This approach aims to create synergistic effects, enhancing anti-tumor immunity and overcoming treatment resistance.

Targeted Therapies: Preclinical studies have demonstrated significant benefits when combining STING agonists with immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-PD-L1 antibodies. In murine models of head and neck squamous cell carcinoma (HNSCC), combining a STING agonist with an anti-PD-L1 antibody led to tumor regression in 80% of cases in a non-immunogenic model. nih.gov Similarly, the addition of the STING agonist ADU-S100 to anti-PD-1 or dual anti-PD-1/anti-CTLA-4 therapies resulted in superior anti-tumor efficacy and enhanced tumor-specific T cell responses. nih.gov The rationale for this combination is that STING activation can turn immunologically "cold" tumors into "hot" tumors by increasing the infiltration of cytotoxic T lymphocytes, making them more susceptible to checkpoint blockade. nih.gov

Beyond ICIs, STING agonists are being combined with other targeted agents. For instance, inhibiting Ataxia Telangiectasia Mutated (ATM) protein, a key player in the DNA damage response, was shown to activate the STING pathway by causing mitochondrial DNA to leak into the cytosol, which delayed tumor growth and overcame resistance to anti-PD-1 therapy in murine models. nih.gov Another strategy involves combining STING agonists with VPS34 inhibitors. In preclinical models, the VPS34 inhibitor SB02024, when combined with the STING agonist ADU-S100, showed significantly improved tumor growth inhibition, suggesting that blocking autophagy (a process regulated by VPS34) enhances STING pathway activation. lifesciencexchange.com

Hydrogel-based delivery systems are also being explored to co-deliver STING agonists with chemotherapy agents like camptothecin, which enhances tumor antigen presentation through the STING pathway while the chemotherapy agent induces immunogenic cell death. rsc.org Similarly, STING-activating polymer-drug conjugates, such as SAPCon, have been developed to improve the tumor accumulation of STING agonists like diABZI, leading to enhanced anti-tumor immunity and increased response to anti-PD-1 blockade in breast cancer models. acs.orgbiorxiv.org

Oncolytic Virotherapy: The interplay between oncolytic viruses and the STING pathway is multifaceted. Many DNA viruses, which form the backbone of several oncolytic therapies like those based on Herpes Simplex Virus (HSV) and Vaccinia, are naturally sensed by the cGAS-STING pathway. nih.gov Research suggests that the effectiveness of oncolytic virotherapy may depend on a delicate balance of STING signaling. nih.gov

Table 1: Preclinical Combination Studies with STING Ligands

| Combination Partner | STING Ligand Example | Preclinical Model | Key Finding | Reference(s) |

|---|---|---|---|---|

| Targeted Therapy | ||||

| Anti-PD-1/PD-L1 | ADU-S100, others | HNSCC, Melanoma | Overcomes resistance and enhances tumor-specific T cell responses. | nih.govnih.gov |

| ATM Inhibitor | (Indirect activation) | Murine tumor models | Delays tumor growth and overcomes anti-PD-1 resistance. | nih.gov |

| VPS34 Inhibitor | ADU-S100 | Melanoma, Colorectal | Synergistically inhibits tumor growth by enhancing STING activation. | lifesciencexchange.com |

| Chemotherapy (Camptothecin) | STING agonist | Hydrogel delivery system | Enhances tumor antigen presentation and immune activation. | rsc.org |

| Oncolytic Virotherapy | ||||

| Oncolytic HSV | (Endogenous activation) | Colorectal Carcinoma | STING loss in tumor enhances viral replication, while host STING is key for anti-tumor immunity. | nih.gov |

Research in Antiviral Immunity

The cGAS-STING pathway is a cornerstone of the innate immune response to viral infections, detecting viral DNA and triggering a potent type I interferon response. nih.govnih.gov Consequently, STING ligands are being actively researched as broad-spectrum antiviral agents.

Demonstration of Broad-Spectrum Antiviral Activity in Preclinical Models

STING agonists have demonstrated efficacy against a wide range of both DNA and RNA viruses in various preclinical settings. nih.govmdpi.com The activation of STING by a ligand can induce a powerful antiviral state in host cells, limiting the replication and spread of diverse viral pathogens. mdpi.com

In cell culture models, STING agonists such as cAIMP, diABZI, and 2′,3′-cGAMP have shown potent antiviral activity against multiple families of RNA viruses, including arboviruses like Chikungunya virus (CHIKV), West Nile virus (WNV), and Zika virus (ZIKV). nih.gov The same agonists were also effective at inhibiting respiratory viruses such as SARS-CoV-2 and enterovirus-D68 (EV-D68) in human pluripotent stem cell-derived cardiomyocytes. nih.gov In a mouse model of chronic CHIKV-induced arthritis, the STING agonist cAIMP provided protection against the disease. nih.gov Further studies have highlighted the potential of STING agonists to elicit potent anti-RNA virus activity, including against influenza viruses. mdpi.com

The pathway's role is also fundamental in defending against DNA viruses. mdpi.com Preclinical research has shown that activating the STING pathway is a viable therapeutic approach for infections with viruses like Herpes Simplex Virus (HSV) and Kaposi's sarcoma-associated herpesvirus (KSHV). nih.govnih.gov In a mouse model of Human Papillomavirus (HPV)-associated papilloma, STING ligands caused rapid tumor regression, demonstrating efficacy against a disease driven by a DNA virus. nih.govresearchgate.netprovidence.org

Table 2: Antiviral Spectrum of STING Ligands in Preclinical Research

| Virus Family | Specific Virus | STING Ligand(s) | Preclinical Model | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Flaviviridae | West Nile Virus (WNV), Zika Virus (ZIKV) | cAIMP, diABZI, 2′,3′-cGAMP | Cell Culture | Potent inhibition of viral infection. | nih.gov |

| Togaviridae | Chikungunya Virus (CHIKV) | cAIMP, diABZI, 2′,3′-cGAMP | Cell Culture, Mouse Model | Inhibition of infection and protection from disease. | nih.gov |

| Coronaviridae | SARS-CoV-2 | cAIMP, diABZI | Human Cardiomyocytes | Inhibition of viral infection. | nih.govresearchgate.net |

| Picornaviridae | Enterovirus-D68 (EV-D68) | cAIMP, diABZI | Human Cardiomyocytes | Inhibition of viral infection. | nih.gov |

| Herpesviridae | Herpes Simplex Virus (HSV-1), Kaposi's Sarcoma-associated Herpesvirus (KSHV) | General STING Agonists | Cell Culture | STING activation is a key defense mechanism. | nih.govnih.gov |

| Papillomaviridae | Human Papillomavirus (HPV) | Cyclic Dinucleotides (CDNs) | Mouse Papilloma Model | Rapid regression of virus-associated lesions. | nih.govprovidence.org |

Mechanisms of Viral Evasion of STING and Countermeasures by STING Ligands

Given the central role of the STING pathway in antiviral defense, numerous viruses have evolved sophisticated mechanisms to evade or antagonize it. researchgate.netnih.gov These evasion strategies target various steps in the cGAS-STING signaling cascade.

Viruses employ proteins that directly interfere with key pathway components. For example:

Herpesviruses: HSV-1 encodes multiple proteins to block STING signaling; the ICP27 protein interacts with the activated STING-TBK1 complex to prevent IRF3 activation, while the UL46 protein binds to both STING and TBK1 to disrupt their interaction. nih.gov

Kaposi's Sarcoma-associated Herpesvirus (KSHV): The viral protein vIRF3 interacts with STING, preventing it from binding to the downstream kinase TBK1. nih.gov

Human Papillomavirus (HPV): The E7 oncoprotein of HPV can bind to STING and block its downstream signaling. researchgate.netresearchgate.net

Hepatitis C Virus (HCV) & Dengue Virus (DENV): The NS4B protein from both viruses can disrupt the interaction between STING and TBK1. nih.gov Furthermore, the DENV protease NS2B3 has been shown to cleave both human cGAS and STING to dismantle the pathway. nih.gov

SARS-CoV: The papain-like protease (PLP) of coronaviruses can inhibit the ubiquitination process required for proper STING activation. researchgate.netresearchgate.net

The use of exogenous STING ligands provides a direct countermeasure to many of these viral evasion tactics. mdpi.com While viruses may evolve to block upstream sensors like cGAS or intermediate steps, the direct administration of a STING agonist can bypass these blockades. researchgate.net By directly binding to and activating the STING protein, these ligands can restore the downstream signaling cascade, leading to the phosphorylation of IRF3 and the subsequent production of type I interferons and other antiviral cytokines, effectively re-establishing the host's innate antiviral response. nih.govnih.gov

Exploration in Other Inflammatory and Autoimmune Research Contexts

The role of the cGAS-STING pathway extends beyond cancer and antiviral immunity into a broader range of inflammatory and autoimmune diseases. However, its function in these contexts is complex and can be either protective or pathogenic depending on the specific disease.

In some preclinical models of autoimmune disease, activating the STING pathway has shown therapeutic potential. A notable example is in experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis. In this model, administration of a cGAMP-loaded microparticle was shown to mitigate the disease in a STING-dependent manner. aai.org The mechanism involved the induction of immunoregulatory cytokines, including IL-10 and IL-27, demonstrating a previously unrecognized immunosuppressive function for STING activation in this context. aai.org

Conversely, inappropriate or chronic activation of the STING pathway is implicated in the pathology of several autoimmune and autoinflammatory disorders. frontiersin.org Conditions like Aicardi-Goutières syndrome and certain forms of systemic lupus erythematosus (SLE) are linked to mutations in genes like TREX1, which lead to an accumulation of self-DNA in the cytoplasm, causing aberrant STING activation and a harmful, persistent type I interferon response. frontiersin.orgfrontiersin.org In preclinical models of these diseases, deficiency of STING can ameliorate disease manifestations. frontiersin.org This has spurred research into STING inhibitors, such as the small-molecule H-151, as potential therapeutics to quell the excessive inflammation in these disorders. frontiersin.org

Research has also linked STING signaling to age-related inflammation ("inflammaging") and associated conditions. nih.gov In the context of musculoskeletal diseases, STING activation can contribute to cellular senescence and inflammation, playing a role in conditions like sarcopenia, the age-related decline in muscle mass and function. nih.gov Therefore, modulating STING activity is being explored as a potential therapeutic target for various age-related musculoskeletal disorders. nih.gov

Methodological Approaches in Sting Ligand Research

In Vitro Experimental Systems for Mechanistic Elucidation

In vitro systems are crucial for dissecting the molecular and cellular mechanisms by which STING ligands exert their effects, including their ability to activate the STING pathway and induce downstream signaling.

Use of Established Cell Line Models

Established cell lines provide a controlled and reproducible environment for studying STING ligand activity. These models are instrumental in characterizing the direct effects of STING agonists on cellular processes, such as cytokine production and signaling pathway activation.

Cytokine Production Assays: Cell lines engineered to express STING or known to express it endogenously are treated with STING ligand-1 or other STING agonists. Following treatment, the supernatant is collected, and the levels of key cytokines, such as Type I Interferons (IFN-β), TNF-α, IL-6, and CXCL10, are quantified using techniques like ELISA or multiplex cytokine arrays dovepress.comembopress.orgthno.orgmdpi.comoup.combiorxiv.orgfrontiersin.orgmdpi.comuniprot.orgresearchgate.netaai.org. For instance, studies have shown that STING agonists can induce dose-dependent production of these cytokines in cell lines like THP-1 researchgate.netaai.org.

Signaling Pathway Analysis: Western blotting or flow cytometry is employed to assess the activation of key signaling molecules downstream of STING. This includes monitoring the phosphorylation of TBK1 and IRF3, which are critical steps in the STING-mediated induction of Type I IFNs nih.govembopress.orgthno.orgmdpi.comuniprot.orgaai.orgtandfonline.compnas.orgnih.govashpublications.org. The identification of compounds like this compound, which competitively binds to the inactive form of STING, relies on such biochemical assays nih.govresearchgate.net.

Reporter Cell Lines: Genetically modified cell lines containing reporter genes (e.g., luciferase) under the control of IFN-inducible promoters are used to quantitatively measure STING pathway activation nih.gov. These systems allow for high-throughput screening and characterization of STING agonist potency.

Cellular Response Assays: Assays evaluating cell viability, proliferation, apoptosis, and metabolic activity are used to understand the broader cellular impact of STING activation. For example, STING activation in human T cells has been shown to lead to increased apoptosis and impaired proliferation, independent of IRF3 signaling embopress.org.

Applications of Primary Immune Cell Culture Systems

Primary immune cells offer a more physiologically relevant model system for studying the immunomodulatory effects of STING ligands. These cells are directly involved in orchestrating innate and adaptive immune responses.

Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, isolated from human or animal blood, are frequently used to assess the direct effects of STING agonists on a mixed population of immune cells, including T cells, B cells, monocytes, and NK cells mdpi.combiorxiv.orgtandfonline.comashpublications.orgnih.govembopress.orgmdpi.com. STING activation in PBMCs can lead to the co-stimulation of cytokine induction and, in some cases, cell death tandfonline.com.

Dendritic Cell (DC) Maturation and Function: Dendritic cells are critical antigen-presenting cells. STING agonists are known to promote DC maturation and enhance their capacity for antigen cross-presentation, a key process for initiating adaptive T cell responses embopress.orgthno.orgmdpi.combiorxiv.orgaacrjournals.org. Studies measure DC maturation markers (e.g., CD80, CD86, MHC Class II) and cytokine secretion (e.g., IL-12) following STING ligand treatment.

Macrophage Activation: Macrophages are key innate immune cells that respond to STING activation. Treatment with STING ligands can induce cytokine production (e.g., IL-6, TNF-α, IL-1β) and promote polarization towards an anti-tumor M1 phenotype oup.comresearchgate.netaai.orgnih.gov. However, high concentrations of some STING ligands can also induce macrophage apoptosis researchgate.net.

T Cell and NK Cell Responses: While STING activation in T cells can lead to cytokine production, it can also impair their functionality, causing increased apoptosis and reduced proliferation embopress.org. Conversely, STING activation in NK cells can prime them for enhanced cytotoxic killing of tumor cells thno.orgmersana.com.

In Vivo Preclinical Animal Models for Efficacy and Immune Response Studies

In vivo models are essential for evaluating the therapeutic efficacy of STING ligands, their impact on tumor growth, and their ability to modulate systemic immune responses in a complex biological environment.

Syngeneic Tumor Models

Syngeneic models, using tumor cells implanted into immunocompetent syngeneic hosts (typically mice), are widely used to assess the anti-tumor efficacy of STING agonists. These models allow for the evaluation of this compound's ability to inhibit tumor growth and induce systemic anti-tumor immunity.

Tumor Growth Inhibition: STING agonists, including those developed as vaccines (STINGVAX), have demonstrated potent in vivo antitumor efficacy in various models such as B16 melanoma, CT26 colon carcinoma, and 4T1 breast carcinoma embopress.orgmdpi.comnih.govnih.govimmunogenesis.com. Intratumoral injection of STING agonists often leads to significant tumor regression, sometimes complete, and can promote systemic immunity that protects against tumor re-challenge mdpi.comnih.gov.

Immune Cell Infiltration and Activation: Analysis of tumor tissues from treated animals reveals changes in the tumor microenvironment (TME). This includes increased infiltration of immune cells such as CD45+ leukocytes, CD8+ T cells, NK cells, and activated dendritic cells, as well as polarization of macrophages towards an anti-tumor M1 phenotype nih.govimmunogenesis.comfrontiersin.org.

Combination Therapies: Syngeneic models are crucial for testing STING agonists in combination with other immunotherapies, such as anti-PD-1 or anti-PD-L1 antibodies. These combinations often show synergistic effects, leading to enhanced tumor growth inhibition and improved survival rates compared to monotherapy mdpi.comnih.govimmunogenesis.comfrontiersin.orgnih.gov.

Genetically Modified Animal Models (e.g., STING-Deficient Models)

Genetically modified animal models, particularly those lacking functional STING (STING-deficient or knockout mice), are indispensable for confirming the STING-dependent mechanism of action of STING ligands.

STING-Deficient Models: Studies using STING-deficient mice have consistently shown a complete loss of therapeutic efficacy for STING agonists dovepress.comnih.gov. For example, CDN-induced anti-tumor efficacy was entirely abolished in STING-deficient mice, highlighting the absolute requirement for STING in mediating these effects nih.gov. These models also demonstrate that STING deficiency impairs endogenous anti-tumor T cell responses and reduces the effectiveness of other immunotherapies like immune checkpoint inhibitors dovepress.comthno.org.

Other Genetic Modifications: Models with deficiencies in downstream signaling components like IRF3 or IFNAR1 are also used to dissect the specific roles of these pathways in the STING-mediated immune response pnas.orgashpublications.orgbiorxiv.org. For instance, STING activation in T cells requires IRF3 for cytokine production, but impaired proliferation occurs independently of IRF3 embopress.org.

Viral Infection Models

STING plays a crucial role in innate immunity against viral infections. Preclinical models of viral infection are used to study how STING ligands can modulate the host's antiviral response.

RNA Virus Restriction: STING has been shown to restrict the replication of various RNA viruses, such as Vesicular Stomatitis Virus (VSV), through a transcription-independent mechanism involving the inhibition of translation initiation pnas.org. STING-deficient cells are significantly more susceptible to RNA virus infections.

DNA Virus Response: STING is a key sensor of cytosolic DNA, including that from DNA viruses like Herpes Simplex Virus 1 (HSV-1). STING activation leads to Type I Interferon production, which inhibits viral replication uniprot.orgnih.gov. Studies have identified kinases like Syk and EGFR as crucial for STING-mediated interferon induction in response to HSV-1 nih.gov.

Immune Cell Activation during Infection: STING activation in immune cells like macrophages and dendritic cells during viral infections triggers the production of Type I IFNs and inflammatory cytokines, contributing to pathogen clearance and shaping adaptive immune responses mdpi.comfrontiersin.orguniprot.orgfrontiersin.org.

Challenges and Future Directions in Sting Ligand Research

Addressing Pharmacological Limitations and Challenges in Preclinical Development

The journey of STING agonists from promising preclinical results to effective clinical therapies has been fraught with challenges. nih.govuchicago.edu A primary hurdle lies in the pharmacological properties of many STING ligands, particularly the first-generation cyclic dinucleotides (CDNs). These molecules are often hydrophilic and negatively charged, which leads to poor membrane permeability and makes it difficult for them to reach their cytosolic target. nih.govnih.gov Furthermore, they are susceptible to rapid enzymatic degradation in the bloodstream, limiting their systemic efficacy. nih.gov

These limitations have several consequences for preclinical development:

Limited Bioavailability: The inherent properties of many CDNs result in low bioavailability when administered systemically. researchgate.net This necessitates direct intratumoral injection in many preclinical models, a delivery method that is not always feasible or effective for metastatic diseases. nih.govnih.gov

Off-Target Effects: Systemic administration can lead to widespread, non-specific activation of the immune system, potentially causing off-target toxicities. fiercepharma.comresearchgate.net

Modest Clinical Efficacy: Despite impressive results in preclinical models, the translation to clinical settings has shown only modest efficacy, highlighting the gap between animal models and human disease. nih.govuchicago.eduresearchgate.net

Understanding and Overcoming Mechanisms of Resistance to STING Pathway Activation

As with many cancer therapies, resistance to STING agonists is a significant concern. frontiersin.org Tumors can develop both intrinsic and adaptive resistance to STING pathway activation.

Mechanisms of resistance include:

Downregulation or Silencing of Pathway Components: Some tumors evade immune detection by silencing key components of the cGAS-STING pathway. frontiersin.orgmdpi.com This can occur through various genetic and epigenetic mechanisms, rendering the tumor cells unresponsive to STING agonists.

Upregulation of Immunosuppressive Molecules: Chronic activation of the STING pathway can paradoxically lead to an immunosuppressive tumor microenvironment. portlandpress.com This can involve the upregulation of immune checkpoint molecules like PD-L1, which exhausts T-cells, and the production of immunosuppressive cytokines such as IL-10 and TGF-β. portlandpress.comresearchgate.net

Induction of Regulatory Cells: STING activation can promote the expansion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which dampen the anti-tumor immune response. portlandpress.comovid.com

Metabolic Changes: The metabolic state of the tumor microenvironment can also influence resistance. For instance, increased activity of the enzyme indoleamine 2,3-dioxygenase (IDO) can suppress T-cell function and contribute to resistance. nih.gov

Overcoming these resistance mechanisms is a key area of ongoing research. Combination therapies, such as pairing STING agonists with immune checkpoint inhibitors like anti-PD-1 antibodies, have shown promise in preclinical studies to counteract resistance. frontiersin.orgnih.gov

Navigating the Dual Role of STING Activation: Balancing Immunostimulatory and Potential Immunosuppressive Outcomes

The activation of the STING pathway is a double-edged sword. portlandpress.comfrontiersin.org While acute activation is generally immunostimulatory and beneficial for anti-tumor immunity, chronic or persistent STING signaling can have immunosuppressive consequences. portlandpress.com

Immunostimulatory Effects:

Type I Interferon Production: A hallmark of STING activation is the robust production of type I interferons (IFNs). frontiersin.orgnih.gov Type I IFNs play a crucial role in enhancing antigen presentation, promoting the maturation of dendritic cells (DCs), and activating cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to attack tumor cells. portlandpress.comnih.gov

Pro-inflammatory Cytokine Release: STING activation also triggers the release of various pro-inflammatory cytokines and chemokines, which help recruit immune cells to the tumor microenvironment, turning "cold" tumors into "hot" tumors. frontiersin.orguniupo.it

Immunosuppressive Outcomes:

T-cell Exhaustion: Prolonged exposure to type I IFNs can lead to T-cell exhaustion, a state of dysfunction where T-cells lose their ability to effectively kill tumor cells. researchgate.net

Upregulation of PD-L1: Chronic STING activation can increase the expression of PD-L1 on tumor cells, which binds to the PD-1 receptor on T-cells and inhibits their function. portlandpress.comresearchgate.net

Induction of Regulatory B cells (Bregs): Some studies have shown that STING activation can lead to the expansion of IL-35-producing regulatory B cells, which can suppress anti-tumor immunity. portlandpress.com

The key to successful STING-based therapies will be to harness the potent immunostimulatory effects while avoiding the induction of immunosuppressive feedback loops. This may involve optimizing dosing schedules and combining STING agonists with other immunomodulatory agents.

Development of Advanced Delivery Strategies for Enhanced Therapeutic Efficacy

To overcome the pharmacological limitations of early STING agonists, researchers are developing advanced delivery strategies. nih.govnih.gov These approaches aim to improve the stability, bioavailability, and tumor-specific targeting of these compounds.

Emerging Delivery Platforms:

Nanoparticles: Encapsulating STING agonists within nanoparticles, such as liposomes, polymers, or nanoscale coordination polymers (NCPs), can protect them from enzymatic degradation, improve their pharmacokinetic profile, and enhance their delivery to tumor cells and immune cells. nih.govfiercepharma.comnih.gov For example, the tumor-targeted STING agonist ZnCDA was created by encapsulating cyclic dimeric adenosine (B11128) monophosphate (CDA) in NCPs. fiercepharma.com

Hydrogels: Injectable hydrogels can provide a localized and sustained release of STING agonists within the tumor microenvironment, maximizing their therapeutic effect while minimizing systemic toxicity. nih.govnih.gov

Antibody-Drug Conjugates (ADCs): Linking STING agonists to antibodies that target tumor-specific antigens can ensure that the agonist is delivered directly to the tumor site, increasing its potency and reducing off-target effects.

Engineered Bacteria: Genetically engineered bacteria are being explored as vectors to produce and deliver STING agonists directly within the tumor. frontiersin.orgresearchgate.net

These advanced delivery systems hold the promise of unlocking the full therapeutic potential of STING agonists. nih.gov

Future Avenues in Novel STING Ligand Design and Discovery

The field of STING ligand discovery is rapidly evolving, with a focus on developing next-generation agonists with improved drug-like properties. mdpi.com

Key areas of innovation include:

Non-Cyclic Dinucleotides (non-CDNs): Researchers are moving beyond traditional CDN structures to develop novel, non-CDN small molecules that can activate STING. frontiersin.orgnih.gov These molecules may have better permeability and oral bioavailability. An example is the non-CDN STING agonist SNX281, which is currently in Phase I clinical trials. frontiersin.orgnih.gov

Systemically Active Agonists: A major goal is the development of STING agonists that can be administered systemically and still effectively target tumors. mdpi.com JNJ-'6196 is a next-generation STING agonist designed for systemic administration. mdpi.com

Structure-Based Drug Design: Utilizing the crystal structure of STING, scientists are designing new ligands with high affinity and specificity for the STING protein. mdpi.comnih.gov This approach also opens the door to designing STING inhibitors for autoimmune diseases where the pathway is overactive. mdpi.cominformahealthcare.com

Hybrid Molecules: The creation of hybrid molecules, such as the small molecule-nucleic acid hybrid SB 11285, represents a novel approach to combine the stability of small molecules with the specificity of nucleic acids for enhanced therapeutic effect. frontiersin.orgnih.gov

Targeting Specific STING Conformational States: Research has shown that STING exists in different conformational states. nih.gov Future ligands may be designed to target specific conformations to fine-tune the resulting immune response.

The continued exploration of these new avenues will be crucial for developing safer and more effective STING-based therapies for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the key biochemical mechanisms through which STING ligand-1 activates the STING pathway, and how do these compare to other STING agonists?

- Methodological Answer: this compound binds to the HAQ isoform of STING with an IC50 of 68 nM, inducing conformational changes that trigger downstream signaling (e.g., TBK1 phosphorylation and IRF3 activation). Comparative studies should utilize in vitro assays (e.g., HEK293T cells transfected with HAQ-STING) to measure IFN-β production via ELISA and quantify binding affinity via surface plasmon resonance (SPR) . Standardize experimental conditions (e.g., ligand concentration, incubation time) to minimize variability .

Q. How can researchers validate the specificity of this compound in cellular models, particularly in the presence of off-target immune receptors?

- Methodological Answer: Use knockout models (e.g., STING-deficient THP-1 cells) to confirm ligand specificity. Perform competitive binding assays with structurally distinct STING agonists (e.g., 2',3'-cGAMP or SR-301) and quantify pathway activation via qPCR for interferon-stimulated genes (ISGs) like CXCL10 . Include controls for TLR and RIG-I pathways to rule out cross-reactivity .

Q. What standardized protocols exist for assessing this compound stability and batch-to-batch reproducibility in preclinical studies?

- Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV detection to verify purity and stability. For batch reproducibility, compare ligand activity across multiple production lots using a luciferase reporter assay (e.g., STING-dependent IFN-β promoter activity in HEK293 cells) . Document deviations in retention times or peak areas exceeding 5% as potential quality issues .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound in combination therapies, such as with checkpoint inhibitors or antibiotics?

- Methodological Answer: In syngeneic tumor models (e.g., B16.f10 melanoma), co-administer this compound with anti-PD-1 antibodies and measure tumor-infiltrating lymphocyte (TIL) populations via flow cytometry. For biofilm-associated infections, use in vitro models (e.g., MRSA biofilms on catheters) with sub-inhibitory antibiotic doses and quantify biofilm clearance via confocal microscopy and CFU counts . Ensure dose-response curves are generated for both monotherapy and combination arms .

Q. How can researchers resolve contradictory data on this compound efficacy across different tumor microenvironments (e.g., immunologically "hot" vs. "cold" tumors)?

- Methodological Answer: Stratify preclinical models by PD-L1 expression (via immunohistochemistry) and myeloid cell infiltration (CD68+ or CD163+ staining). In "cold" tumors, combine this compound with myeloid-targeted agents (e.g., CSF-1R inhibitors) and assess cytokine profiles (e.g., IL-6, TNF-α) via multiplex assays. Use RNA sequencing to identify microenvironment-specific gene signatures correlated with response .

Q. What methodologies address the risk of this compound-induced autoimmune toxicity in in vivo models?

- Methodological Answer: Monitor systemic cytokine release (e.g., IFN-γ, IL-1β) in serum via Luminex assays after intra-tumoral vs. systemic administration. Utilize conditional STING knockout mice to isolate tissue-specific effects. For chronic toxicity, perform histopathological analysis of lymphoid organs and liver post-treatment .

Q. How can researchers optimize the pharmacokinetic (PK) profile of this compound for sustained immune activation while minimizing rapid clearance?

- Methodological Answer: Develop lipid nanoparticle (LNP) formulations to enhance bioavailability. Compare plasma half-life (t½) and tumor accumulation via radiolabeled ligand tracking in murine models. Use mathematical modeling (e.g., compartmental PK/PD models) to predict optimal dosing intervals .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent STING pathway activation in heterogeneous cell populations?

- Methodological Answer: Apply nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50 values. For single-cell heterogeneity, use CyTOF or scRNA-seq to cluster cells by activation status (e.g., phospho-STING levels) and perform ANOVA with post-hoc Tukey tests .

Q. How should researchers handle discrepancies between in vitro potency and in vivo efficacy of this compound?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.